Hydroxypropionic porphyrin III
Description
Properties
CAS No. |
25744-38-1 |
|---|---|
Molecular Formula |
C39H38N4O14 |
Molecular Weight |
786.7 g/mol |
IUPAC Name |
3-[8,13,18-tris(2-carboxyethyl)-7,12,17-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C39H38N4O14/c1-17-18(2-6-33(44)45)26-14-27-20(4-8-35(48)49)23(11-38(54)55)31(42-27)16-29-21(5-9-36(50)51)24(12-39(56)57)32(43-29)15-28-19(3-7-34(46)47)22(10-37(52)53)30(41-28)13-25(17)40-26/h13-16,42-43H,2-12H2,1H3,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
InChI Key |
COSSFDPRQXSPBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5CCC(=O)O)CC(=O)O)N4)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5CCC(=O)O)CC(=O)O)N4)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O |
Synonyms |
heptacarboxylic porphyrin |
Origin of Product |
United States |
Scientific Research Applications
Photodynamic Therapy
Overview : Hydroxypropionic porphyrin III is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to produce reactive oxygen species (ROS) for therapeutic effects, particularly in cancer treatment.
Case Studies :
- A study demonstrated that this compound exhibited strong phototoxicity against various cancer cell lines when activated by specific wavelengths of light. The compound's ability to induce apoptosis in tumor cells was significantly enhanced compared to conventional treatments .
- Another investigation highlighted the compound's effectiveness in targeting biofilms associated with bacterial infections. This compound showed remarkable inhibition rates against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent in PDT applications .
Catalysis
Overview : The catalytic properties of this compound have been explored in various chemical reactions, including oxidation processes and water-splitting reactions.
Research Findings :
- This compound has been utilized as a catalyst for the oxidation of organic substrates. Its metal-free variants demonstrated comparable efficiency to traditional metal catalysts, offering a greener alternative for synthetic chemistry .
- In water-splitting reactions, this compound has shown promise as a photocatalyst, facilitating the conversion of solar energy into chemical energy through the generation of hydrogen from water .
Material Science
Overview : The incorporation of this compound into materials science has opened avenues for developing advanced materials with unique optical and electronic properties.
Applications :
- Dye-Sensitized Solar Cells : this compound has been explored as a dye in solar cells, leveraging its light-absorbing capabilities to enhance energy conversion efficiency. Studies indicate that devices incorporating this compound exhibit improved performance metrics compared to conventional dyes .
- Nanomedicine : Research has focused on encapsulating this compound within nanoparticles for targeted drug delivery systems. This approach aims to improve bioavailability and reduce systemic toxicity while maintaining therapeutic efficacy .
Biomedical Imaging
Overview : The optical properties of this compound make it suitable for biomedical imaging applications.
Case Studies :
- This compound has been evaluated as a contrast agent in various imaging modalities, including magnetic resonance imaging (MRI) and near-infrared fluorescence imaging (NIRFI). Its ability to enhance signal contrast enables improved visualization of tumors and other pathological conditions .
- A study reported successful use of this compound in photoacoustic imaging, where it provided high-resolution images of tumor margins during surgical procedures, assisting in precise tumor resection .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Analogues
- Coproporphyrin III: Synthesized via succinic acid fusion, this porphyrin contains propionic acid substituents.
- In(III) Porphyrins: Axially ligated indium(III) porphyrins exhibit structural distortion upon coordination with phenols, leading to red shifts (~10 nm) in UV-Vis spectra. This contrasts with hydroxypropionic porphyrin III, where anionic functional groups may stabilize iron(III) centers without axial ligands .
- Co(III)- and Zn(II)-Coproporphyrins : Co(III) porphyrins bind two nitrogen ligands with high stability, whereas Zn(II) variants show weaker coordination. This compound’s iron(III) center may prioritize redox activity over ligand binding, as seen in iron(III)-porphyrin catalytic systems .
Spectral and Coordination Properties
Key Research Findings and Challenges
- Catalytic Limitations : Iron(III)-porphyrins suffer from HA inhibition, but coordination with nitrogen-rich supports (e.g., anion-exchange resins) could stabilize hydroxypropionic derivatives .
- Spectral Tuning : Axial ligation in In(III) porphyrins induces macrocyclic distortion, while Lu(III) variants avoid energy transfer pitfalls, enabling dual-emission sensing .
- Industrial Potential: Rh(III) porphyrins demonstrate ligand versatility for synthetic chemistry, whereas Cr(III) porphyrins fill gaps in ISE development .
Q & A
Q. What statistical frameworks are suitable for interpreting variability in porphyrin quantification across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
